molecular formula C8H14ClN3O B1413489 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1949816-29-8

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B1413489
CAS No.: 1949816-29-8
M. Wt: 203.67 g/mol
InChI Key: KASVLUBABCKRLB-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O and its molecular weight is 203.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Compounds related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride have demonstrated significant antibacterial properties. For example, derivatives of 1,3,4-oxadiazole, a similar compound, were found to exhibit moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which showed moderate inhibitory effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Enzyme Inhibition

Some 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit enzymes such as butyrylcholinesterase (BChE). In a study, compounds were screened against BChE, and molecular docking studies were conducted to assess ligand-BChE binding affinity, demonstrating potential therapeutic applications in this area (Khalid et al., 2016).

Antifungal and Antimicrobial Activity

1,3,4-Oxadiazole derivatives, closely related to the compound , have shown significant antifungal and antimicrobial activities. A study highlighted that these compounds possess strong antimicrobial properties and conducted a structure-activity study to further understand this effect (Krolenko et al., 2016). Another research focused on the synthesis of various 1,3,4-oxadiazole derivatives, which displayed notable antimicrobial activity (Vankadari et al., 2013).

Anticancer Potential

There's evidence suggesting that certain derivatives of 1,3,4-oxadiazole, which share a structural similarity with this compound, may possess anticancer properties. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated for their potential as anticancer agents (Rehman et al., 2018).

Antioxidant Activity

1,3,4-Oxadiazole derivatives have also been investigated for their antioxidant properties. In a study, new piperazine derivatives of 1,3,4-oxadiazole were screened for their antioxidant activity, where some compounds showed significant radical scavenging activity (Mallesha et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby reducing enzyme activity. Alternatively, it may function as an activator by stabilizing the active conformation of an enzyme. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as oxidation-reduction reactions and energy production. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may influence the balance between anabolic and catabolic pathways, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .

Properties

IUPAC Name

2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVLUBABCKRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.